2-bromo-N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the benzene ring.
Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.
Amidation: Formation of the amide bond between the sulfonyl group and the amine.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods might include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution reactions: Where the bromine atom can be replaced by other substituents.
Oxidation and reduction reactions: Affecting the sulfonyl and amide groups.
Hydrolysis: Breaking down the compound into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate.
Reduction: Reagents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amide groups might play crucial roles in binding to these targets, affecting their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the bromine atom.
2-BROMO-N-(4-METHYLPHENYL)BENZAMIDE: Lacks the sulfonyl group.
Uniqueness
2-BROMO-N-(4-CHLOROBENZENESULFONYL)-N-(4-METHYLPHENYL)BENZAMIDE is unique due to the presence of both the bromine and sulfonyl groups, which might confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C20H15BrClNO3S |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
2-bromo-N-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H15BrClNO3S/c1-14-6-10-16(11-7-14)23(20(24)18-4-2-3-5-19(18)21)27(25,26)17-12-8-15(22)9-13-17/h2-13H,1H3 |
InChI Key |
QGLUHUZYBTZIJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.